

# Improving Influenza NP (311-325) peptide solubility and stability

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## Compound of Interest

Compound Name: Influenza NP (311-325)

Cat. No.: B12373292

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## Technical Support Center: Influenza NP (311-325) Peptide

Welcome to the technical support center for the Influenza Nucleoprotein (NP) (311-325) peptide. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility and stability of this peptide for reliable experimental outcomes.

## Frequently Asked Questions (FAQs)

Q1: What are the fundamental properties of the **Influenza NP (311-325)** peptide? The **Influenza NP (311-325)** peptide has the amino acid sequence H-Gln-Val-Tyr-Ser-Leu-Ile-Arg-Pro-Asn-Glu-Asn-Pro-Ala-His-Lys-OH (QVYSLIRPNENPAHK)[1][2]. Its molecular weight is approximately 1766.1 g/mol [1]. Based on its amino acid composition, it is a basic peptide with a net positive charge at neutral pH, and with approximately 47% hydrophobic residues, it can be prone to solubility and aggregation issues in standard aqueous buffers[3].

Q2: How should I store the lyophilized NP (311-325) peptide for long-term use? For long-term storage, the lyophilized peptide should be kept in a sealed container with a desiccant at -20°C, or preferably at -80°C[4]. These conditions minimize degradation from moisture, oxidation, and bacterial contamination, allowing for storage for up to several years[4]. Before opening, always allow the peptide to equilibrate to room temperature in a desiccator to prevent condensation[4].

Q3: What is the recommended way to store the NP (311-325) peptide after it has been reconstituted in a solvent? Peptides are significantly less stable in solution compared to their lyophilized form[4]. Once reconstituted, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation and aggregation. These aliquots should be stored at -20°C or -80°C.

Q4: Can the N-terminal glutamine (Q) in the NP (311-325) sequence affect its stability? Yes. Peptides with an N-terminal glutamine can spontaneously form pyroglutamate (pGlu)[1][5]. This conversion is a natural occurrence and may play a role in increasing the peptide's stability against certain proteases[1]. This modification is generally considered a normal subset of the peptide preparation[1].

## Troubleshooting Guide

Problem: My NP (311-325) peptide will not dissolve in water or PBS.

- Cause: The peptide's insolubility is likely due to its net positive charge (making it acidic-soluble) and its high percentage of hydrophobic amino acids, which can promote aggregation in neutral aqueous solutions[3].
- Solution 1: Use an Acidic Solvent. Since the peptide is basic, its solubility is favored in an acidic environment. Try reconstituting the peptide in a small volume of 10% acetic acid or 0.1% trifluoroacetic acid (TFA), and then slowly dilute it with the desired aqueous buffer to your final concentration while vortexing[3][4].
- Solution 2: Use an Organic Solvent. For highly hydrophobic peptides, initial reconstitution in a small amount of an organic solvent is recommended. Use dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), and then carefully add the solution dropwise into your aqueous buffer with constant stirring[3][4].
- Solution 3: Employ Physical Methods. Brief sonication (e.g., three 10-second bursts, chilling on ice in between) can help break apart aggregates and aid dissolution[3]. Gentle warming of the solution may also improve solubility, but avoid excessive heat[3].

Problem: My peptide solution appears cloudy or I see visible precipitates.

- Cause: Cloudiness or precipitation is a clear sign of peptide aggregation. This can occur upon initial solubilization or during storage, especially if the peptide concentration is too high or the storage buffer is suboptimal.
- Solution 1: Use a Chaotropic Agent. For peptides that are prone to severe aggregation, you can use a strong denaturant like 6 M guanidine hydrochloride or 8 M urea to fully solubilize the peptide[4]. This stock solution can then be diluted for your experiment. Note that these agents will denature proteins in your assay.
- Solution 2: Optimize pH and Buffer. The stability of peptides in solution is highly dependent on pH[6]. Experiment with different buffers (e.g., Tris, phosphate) and pH values to find the optimal condition that minimizes aggregation for your specific application[6][7].
- Solution 3: Add Stabilizing Excipients. The inclusion of additives can significantly improve peptide stability. Sugars, polyols (like mannitol or sorbitol), and certain amino acids (like glycine or arginine) can help stabilize the peptide's structure in solution[7][8].

## Reference Data

Table 1: Qualitative Solubility Guidelines for **Influenza NP (311-325)** Peptide

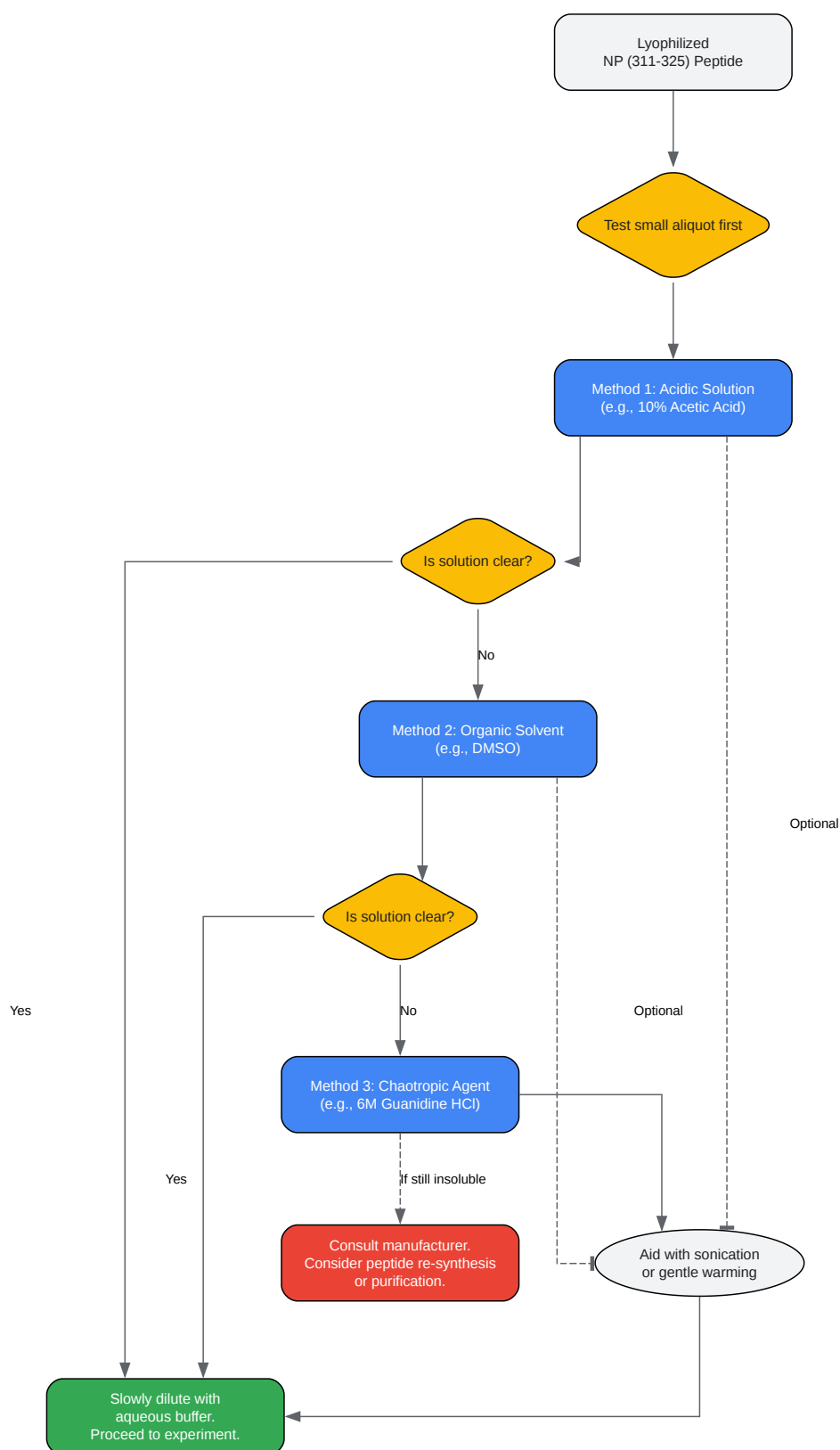
Solvent/Buffer	Expected Solubility	Rationale & Recommendations
Sterile Water	Poor to Moderate	The peptide's hydrophobic nature may lead to incomplete dissolution or aggregation.
PBS (pH 7.4)	Poor to Moderate	Similar to water, neutral pH is not ideal for this basic peptide. Aggregation is likely.
10% Acetic Acid	Good	The acidic environment protonates acidic residues, increasing overall positive charge and improving solubility for this basic peptide[3][4].
0.1% TFA in Water	Good	Similar to acetic acid, TFA provides an acidic environment conducive to dissolving basic peptides[3].
DMSO, DMF	Very Good	These polar organic solvents are effective at dissolving hydrophobic peptides. Use as a first step before aqueous dilution[3][4].

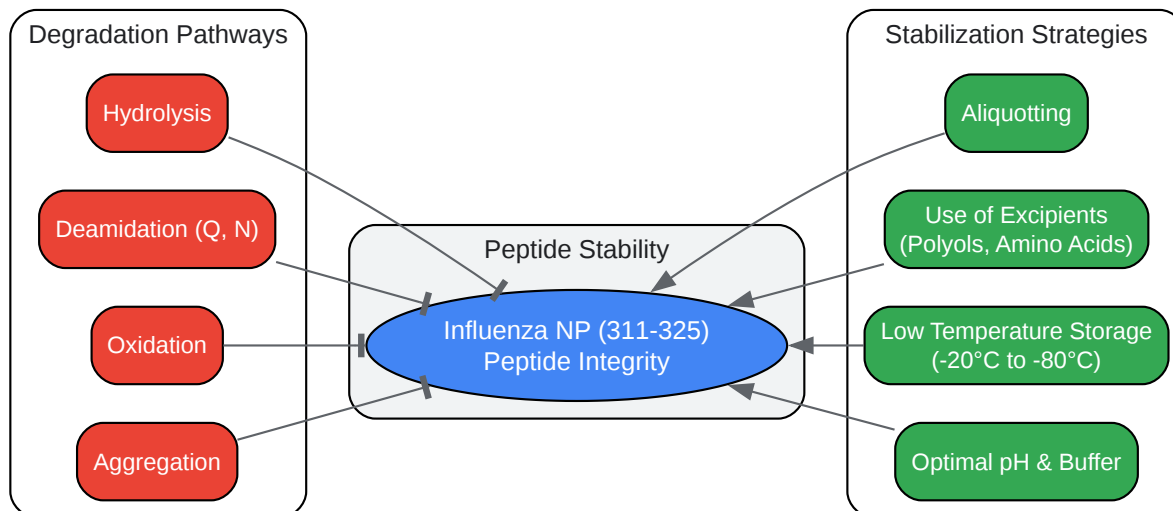
Table 2: Common Excipients for Enhancing Peptide Stability

Excipient Category	Examples	Mechanism of Action
Buffers	Phosphate, Tris, Citrate, Histidine	Maintain an optimal pH to prevent chemical degradation (e.g., deamidation, hydrolysis) and minimize aggregation[6][7].
Amino Acids	Arginine, Glycine, Proline	Can act as cryoprotectants, reduce aggregation by competing for interfaces, and stabilize the peptide's native conformation[7][8].
Polyols/Sugars	Mannitol, Sorbitol, Sucrose, Trehalose	Stabilize the peptide structure by promoting preferential hydration and act as cryoprotectants during freeze-drying[8].
Surfactants	Polysorbate 20/80	Prevent aggregation at interfaces (e.g., air-water, vial surface) by reducing surface tension[7].
Antioxidants	Ascorbic Acid, Methionine	Protect against oxidative degradation of sensitive amino acid residues[7].

## Experimental Protocols & Workflows

A logical workflow is critical for successfully solubilizing and handling the NP (311-325) peptide. The following diagram illustrates a recommended decision-making process.





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